Acide (2-chloro-4-(3-méthylpyrazin-2-yl)phényl)boronique

Vue d'ensemble

Description

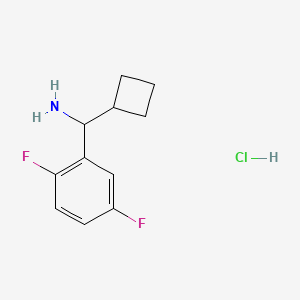

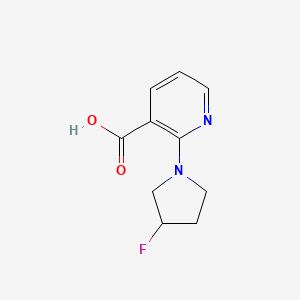

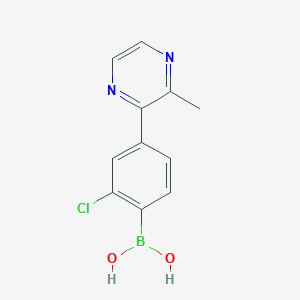

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methylpyrazinyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

Applications de détection

Acides boroniques : sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est essentielle dans diverses applications de détection, qui peuvent être des dosages homogènes ou une détection hétérogène. La détection peut se produire à l'interface du matériau de détection ou dans l'échantillon en vrac .

Étiquetage biologique

L'interaction du composé avec les diols permet également de l'utiliser dans l'étiquetage biologique. Cette application est essentielle pour le suivi et l'observation des processus biologiques, fournissant des informations sur les fonctions cellulaires et la dynamique moléculaire .

Manipulation et modification des protéines

Les chercheurs utilisent les acides boroniques pour la manipulation et la modification des protéines. Ceci est particulièrement utile pour étudier les structures, les fonctions et les interactions des protéines, qui sont des aspects fondamentaux de la protéomique et de l'enzymologie .

Technologies de séparation

Dans le domaine des technologies de séparation, les acides boroniques peuvent être utilisés pour la liaison sélective et la séparation des glycoprotéines et autres biomolécules contenant des diols. Ceci est crucial pour purifier les protéines et autres composés dans la recherche biochimique .

Développement de thérapies

Les propriétés uniques des acides boroniques, notamment leur interaction avec les diols, en font des candidats appropriés pour le développement de thérapies. Ils peuvent être conçus pour interférer avec les voies biologiques, conduisant potentiellement à de nouveaux traitements pour diverses maladies .

Électrophorèse des molécules glyquées

Les acides boroniques sont utilisés en électrophorèse pour séparer les molécules glyquées, qui sont importantes dans le diagnostic et le suivi du diabète. Cette application tire parti de la liaison spécifique aux sucres .

Méthodes analytiques

Les acides boroniques peuvent être incorporés dans des microparticules et des polymères pour des méthodes analytiques. Ces matériaux peuvent être utilisés dans des capteurs et des dosages pour détecter diverses substances biologiques et chimiques .

Systèmes de libération contrôlée

En recherche pharmaceutique, les acides boroniques font partie de systèmes de libération contrôlée, tels que ceux utilisés pour l'administration d'insuline. Leur capacité à répondre aux changements des niveaux de glucose les rend idéaux pour de telles applications .

Mécanisme D'action

Target of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid typically involves the following steps:

Halogenation: The starting material, 2-chloro-4-bromophenyl, undergoes halogenation to introduce the chloro group.

Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-methylpyrazine using a palladium catalyst.

Industrial Production Methods

Industrial production of (2-Chloro-4-(3-methylpyrazin-2-yl)

Propriétés

IUPAC Name |

[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZGWMEBPSTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)